2-Bromophenanthrene

Photochemistry Laser Physics Radical Generation

Choose 2-Bromophenanthrene (CAS 62162-97-4) for critical control over cross-coupling regioselectivity. The specific 2-position bromine determines molecular orbital energies and charge distribution, decisively influencing OLED emitter photophysics and pharmaceutical heterocycle formation. Its 25% higher triplet photobleaching quantum yield versus 2-bromonaphthalene enables advanced photoinitiation. Avoid isomer-related performance losses—secure ≥97% purity, low-metal content material for reproducible, high-efficiency yields in advanced organic electronics and medicinal chemistry.

Molecular Formula C14H9B
Molecular Weight 257.12 g/mol
CAS No. 62162-97-4
Cat. No. B1281488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromophenanthrene
CAS62162-97-4
Molecular FormulaC14H9B
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)Br
InChIInChI=1S/C14H9Br/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H
InChIKeySQTPFYJEKHTINP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromophenanthrene (CAS 62162-97-4): Procurement-Ready Technical Overview


2-Bromophenanthrene (CAS 62162-97-4) is a brominated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₄H₉Br and a molecular weight of 257.13 g/mol. It features a phenanthrene core substituted with a bromine atom at the 2-position, rendering it a versatile electrophilic building block for cross-coupling reactions, particularly Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings [1]. Key physicochemical properties include a melting point range of 95–99°C and a boiling point of 185°C at 4 mmHg, with high solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide [2].

Why Generic Substitution of 2-Bromophenanthrene Is Scientifically Inadvisable


Direct substitution of 2-bromophenanthrene with isomeric or structurally similar halogenated aromatics—such as 9-bromophenanthrene or 2-bromonaphthalene—is not a valid procurement strategy. The specific position of the bromine atom on the phenanthrene ring dictates both the electronic properties of the resulting materials and the regioselectivity of subsequent cross-coupling reactions [1]. For example, bromination at the 2- versus the 9-position yields distinct molecular orbital energies, charge distributions, and steric environments, which directly influence coupling kinetics, photophysical behavior, and the ultimate performance of OLED emitters or pharmaceutical intermediates [2][3].

Quantitative Evidence Guide: 2-Bromophenanthrene (CAS 62162-97-4) Differentiation


Superior Triplet Photobleaching Quantum Yield vs. 2-Bromonaphthalene

2-Bromophenanthrene (BrP) exhibits a 25% higher triplet photobleaching quantum yield compared to the structurally similar 2-bromonaphthalene (BrN) under identical two-laser, two-color excitation conditions in benzene [1]. This indicates a higher efficiency for C-Br bond cleavage from the upper triplet state.

Photochemistry Laser Physics Radical Generation

Significant Reduction in HOMO-LUMO Gap vs. Unsubstituted Phenanthrene

Bromine substitution at the 2-position reduces the HOMO-LUMO energy gap of phenanthrene by 0.2438 eV, a substantially larger reduction compared to fluorine (0.0100 eV) or chlorine (0.0064 eV) substitution [1]. This narrowing of the bandgap directly enhances charge carrier mobility and tunes optical absorption.

Computational Chemistry Organic Electronics Bandgap Engineering

High Reactivity in Phosphine-Free Suzuki-Miyaura Coupling

In a phosphine-free Suzuki-Miyaura coupling system, the bulky aryl halide 9-bromophenanthrene—a close structural analog—achieved a high yield of 91–94% within 25–30 minutes [1]. This demonstrates the class-wide reactivity of bromophenanthrenes under mild, ligand-free conditions, implying similarly high efficiency for 2-bromophenanthrene.

Cross-Coupling Catalysis Organic Synthesis

High Commercial Purity Specifications for OLED Applications

Commercial suppliers specify 2-bromophenanthrene purity at ≥98.5% (HPLC), with strict limits on moisture (≤0.2%), heavy metals (≤10 ppm), and residual solvents (≤300 ppm) [1]. These specifications are aligned with the stringent requirements for OLED emissive and charge-transport layer precursors, where impurities directly correlate with device degradation.

OLED Manufacturing Quality Control Material Science

Optimal Application Scenarios for 2-Bromophenanthrene (CAS 62162-97-4)


Precursor for High-Performance OLED Emitters and Charge-Transport Layers

The compound's 2-position bromine enables regioselective Suzuki or Buchwald-Hartwig couplings to install specific arylamine or carbazole groups, creating tailor-made hole-transport materials (HTMs) and emitters [1]. Its commercial availability at ≥98.5% purity with low metal content is critical for minimizing exciton quenching and achieving the long lifetimes demanded by display and lighting applications [2].

Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs) for Materials Science

2-Bromophenanthrene serves as a key electrophilic partner in cascade Suzuki-Miyaura coupling/cyclization sequences for constructing extended π-conjugated systems [3]. The bromine atom's reactivity at the 2-position allows for precise control over the architecture of novel PAHs used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Laser-Triggered Free Radical Photoinitiator Systems

With a demonstrated triplet photobleaching quantum yield of 0.15—25% higher than 2-bromonaphthalene—2-bromophenanthrene is a more efficient source of bromine radicals upon two-photon excitation [4]. This property is valuable for developing laser-specific photoinitiators in advanced 3D printing or microfabrication processes requiring precise spatial and temporal control of polymerization.

Building Block for Halogenated Drug Discovery Intermediates

The compound is instrumental in the creation of heterocyclic structures integral to medicinal chemistry. Its use in cross-coupling reactions facilitates the incorporation of the phenanthrene scaffold—found in numerous bioactive alkaloids—into novel pharmaceutical candidates [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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